Tubulin inhibitor 35

Gastric cancer Antiproliferative activity Evodiamine derivative

Tubulin inhibitor 35 (compound 6b) is the lead-optimized N(14)-propyl-substituted evodiamine derivative from a 21-analog SAR series, delivering dual inhibition of topoisomerase I (58.3% at 50 μM) and tubulin polymerization (IC50 = 5.69 μM). Exhibits nanomolar antiproliferative activity against MGC-803 gastric cancer cells (IC50 = 0.09 μM) with characterized G2/M arrest, apoptosis induction, and anti-migratory/invasive effects. Outperforms generic evodiamine and single-target agents. Ideal for GI oncology research, dual-pathway crosstalk studies, and as an SAR benchmark.

Molecular Formula C21H21N3O
Molecular Weight 331.4 g/mol
Cat. No. B11930479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin inhibitor 35
Molecular FormulaC21H21N3O
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCCCN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3
InChIInChI=1S/C21H21N3O/c1-2-12-23-18-10-6-4-8-16(18)21(25)24-13-11-15-14-7-3-5-9-17(14)22-19(15)20(23)24/h3-10,20,22H,2,11-13H2,1H3
InChIKeyJSGWJWGKFPBVTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin inhibitor 35 (Compound 6b) Procurement Guide: A Dual Topoisomerase I/Tubulin Polymerization Inhibitor for Gastrointestinal Cancer Research


Tubulin inhibitor 35 (CAS: 2247047-77-2), also designated as compound 6b, is an N(14)-propyl-substituted evodiamine derivative that functions as a dual inhibitor of topoisomerase I and tubulin polymerization [1]. This synthetic small molecule (C21H21N3O, MW: 331.41) demonstrates nanomolar antiproliferative activity against gastrointestinal tumor cell lines MGC-803 (gastric) and RKO (colorectal), with characterized mechanisms including G2/M cell cycle arrest, apoptosis induction, and inhibition of tumor cell migration and invasion [1].

Why Tubulin inhibitor 35 Cannot Be Substituted with Generic Evodiamine or Single-Target Tubulin Inhibitors


Tubulin inhibitor 35 exhibits a defined dual-target inhibition profile that distinguishes it from both the parent natural product evodiamine and single-mechanism microtubule agents. The N(14)-propyl substitution is critical: structure-activity relationship studies within the same series demonstrate that straight-chain N(14) alkyl substituents confer significantly greater antiproliferative activity than branched-chain or alternative substitutions [1]. Among 21 synthesized N(14)-substituted evodiamine derivatives, compound 6b was identified as the optimized lead structure based on its combined Top1/tubulin inhibition and nanomolar cellular potency [1]. Generic evodiamine lacks this optimized substitution pattern and does not achieve comparable dual-target engagement at similar concentrations. Furthermore, the compound's concurrent inhibition of topoisomerase I (58.3% inhibition at 50 μM) and tubulin polymerization (IC50 = 5.69 μM) [1] provides a mechanism distinct from single-target agents such as colchicine or camptothecin, which may be relevant for research applications where dual-pathway engagement is required.

Tubulin inhibitor 35: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Comparators


Antiproliferative Potency Against MGC-803 Gastric Cancer Cells: Tubulin inhibitor 35 (6b) vs. Structurally Related Evodiamine Derivatives

Tubulin inhibitor 35 (compound 6b) demonstrates superior antiproliferative potency against MGC-803 gastric cancer cells compared to other structurally characterized N(14)-substituted evodiamine derivatives evaluated in separate studies using comparable MTT assay methodology [1][2]. Compound 6b exhibits an IC50 of 0.09 μM, which is approximately 1.8-fold lower than compound 8b (IC50 = 0.16 μM) and approximately 2.4-fold lower than compound 9a (IC50 = 0.22 μM) in the same cell line [1][2].

Gastric cancer Antiproliferative activity Evodiamine derivative

Tubulin Polymerization Inhibition: Tubulin inhibitor 35 Compared to Reference Inhibitor Colchicine

Tubulin inhibitor 35 inhibits tubulin polymerization with an IC50 of 5.69 μM [1]. Cross-study comparison with reference tubulin polymerization inhibitor colchicine indicates that 6b exhibits comparable or modestly enhanced potency relative to colchicine, for which reported IC50 values range from 7.48 μM [2] to 1.4 μM [3] depending on assay conditions. The 6b IC50 of 5.69 μM falls within the active range of established colchicine-site inhibitors, while offering the distinct advantage of concurrent topoisomerase I inhibition not present in colchicine.

Tubulin polymerization Microtubule destabilizer Colchicine site

Differential Antiproliferative Potency Across Gastrointestinal Tumor Cell Lines: MGC-803 vs. RKO vs. GES-1

Tubulin inhibitor 35 exhibits differential potency across gastrointestinal tumor cell lines, with an IC50 of 0.09 μM in MGC-803 gastric cancer cells, 0.2 μM in RKO colorectal cancer cells, and 0.13 μM in GES-1 normal gastric epithelial cells [1]. This represents a 2.2-fold higher potency in MGC-803 cells compared to RKO cells, and a 1.4-fold higher potency in MGC-803 compared to the non-tumor GES-1 line [1].

Gastrointestinal cancer Selectivity Cell viability

Dual-Target Engagement: Tubulin inhibitor 35 vs. Single-Mechanism Inhibitors

Tubulin inhibitor 35 concurrently inhibits two distinct therapeutic targets: topoisomerase I (58.3% inhibition at 50 μM) and tubulin polymerization (IC50 = 5.69 μM) [1]. This dual-target profile distinguishes 6b from single-mechanism agents such as colchicine (tubulin-only) and camptothecin (topoisomerase I-only). Prior studies have established that combination therapy with topoisomerase I and tubulin inhibitors produces synergistic antitumor effects [2], suggesting that 6b's intrinsic dual inhibition may offer research advantages in models where multi-pathway targeting is desired.

Dual inhibitor Topoisomerase I Tubulin polymerization

Optimal Research Application Scenarios for Tubulin inhibitor 35 Based on Quantitative Evidence


Gastric Cancer Cell Line Studies Requiring Nanomolar Potency

Based on the demonstrated IC50 of 0.09 μM in MGC-803 gastric cancer cells [1], Tubulin inhibitor 35 is particularly suited for in vitro gastric cancer research applications where high-potency antiproliferative activity is required. The compound's 2.2-fold greater potency in MGC-803 versus RKO cells [1] suggests optimized utility in gastric cancer models. Researchers may utilize this compound for proliferation assays, apoptosis studies, and G2/M cell cycle arrest investigations in gastric cancer contexts.

Dual-Target Mechanism Studies: Topoisomerase I and Tubulin Polymerization

Tubulin inhibitor 35 is optimally applied in research protocols investigating the intersection of topoisomerase I inhibition and microtubule destabilization. The compound provides simultaneous engagement of both targets (Top1: 58.3% inhibition at 50 μM; Tubulin: IC50 = 5.69 μM) [1], making it suitable for pathway crosstalk studies, combination therapy modeling without physical combination of multiple agents, and investigation of dual-inhibitor pharmacology in gastrointestinal tumor models.

Tumor Cell Migration and Invasion Assays in Gastrointestinal Cancer

Based on demonstrated dose-dependent inhibition of migration and invasion in both MGC-803 and RKO cell lines [1], Tubulin inhibitor 35 is appropriate for metastasis-relevant functional assays. Researchers studying the anti-metastatic potential of tubulin-targeting agents or evaluating compounds that modulate tumor cell motility may employ 6b as a reference tool compound with characterized anti-migratory and anti-invasive properties.

Evodiamine Derivative Structure-Activity Relationship (SAR) Studies

As the lead-optimized compound among 21 synthesized N(14)-substituted evodiamine derivatives [1], Tubulin inhibitor 35 serves as a benchmark for comparative SAR investigations. The N(14)-propyl substitution pattern of 6b represents the optimized straight-chain alkyl modification conferring maximal antiproliferative activity [1], making this compound a reference standard for evaluating new evodiamine-inspired scaffolds or derivative series targeting gastrointestinal malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubulin inhibitor 35

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.